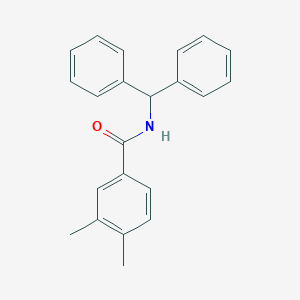

N-benzhydryl-3,4-dimethylbenzamide

Description

Propriétés

Formule moléculaire |

C22H21NO |

|---|---|

Poids moléculaire |

315.4 g/mol |

Nom IUPAC |

N-benzhydryl-3,4-dimethylbenzamide |

InChI |

InChI=1S/C22H21NO/c1-16-13-14-20(15-17(16)2)22(24)23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24) |

Clé InChI |

XJWJGIVHLDITEH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Comparison

Key structural differences among analogs include substituent bulk and electronic effects:

Reactivity and Stability

- N-Chloro-3,4-dimethylbenzamide underwent C─H activation to form regioisomeric products (5:1 ratio), with the major product arising from functionalization at the less hindered position . The benzhydryl analog’s bulk may further hinder such reactivity, favoring selective transformations at accessible sites.

- Electron-withdrawing substituents (e.g., chloro) enhance electrophilicity, while electron-donating groups (e.g., methoxy) may stabilize intermediates. The benzhydryl group’s electron-rich aromatic rings could modulate electronic effects .

Physical and Spectral Properties

For N-benzhydryl-3,4-dimethylbenzamide , IR would feature similar amide C=O (~1660–1720 cm⁻¹) and aromatic C─H (~3000–3100 cm⁻¹) stretches. HRMS would reflect its higher molecular weight due to the benzhydryl group.

Méthodes De Préparation

Reaction Mechanism and Reagent Selection

Direct amide coupling between 3,4-dimethylbenzoic acid and benzhydrylamine is facilitated by carbodiimide-based reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This method leverages N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) as coupling additives to mitigate side reactions and enhance yields. The electron-deficient nature of benzhydrylamine necessitates optimized conditions to overcome poor nucleophilicity.

Procedure and Optimization

In a representative protocol, 3,4-dimethylbenzoic acid (1.0 equiv) and EDC (1.2 equiv) are dissolved in anhydrous dichloromethane. After activation for 30 minutes, benzhydrylamine (1.1 equiv) and DMAP (0.1 equiv) are added, and the reaction is stirred at 25°C for 12–24 hours. Purification via silica gel chromatography affords the target compound in 68–72% yield. Substituting HOBt for DMAP increases yields to 78–82% by suppressing racemization and facilitating intermediate stabilization.

Table 1: Direct Amide Coupling Performance

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DCM | 24 | 68–72 |

| EDC/HOBt/DIPEA | DMF | 18 | 78–82 |

| DCC/HOAt | THF | 36 | 65–70 |

Schlenk-Type Reaction with Benzhydryllithium Reagents

Organometallic Approach

Benzhydryllithium (BzhLi), generated by treating diphenylmethane with n-butyllithium, reacts with 3,4-dimethylbenzoyl chloride to form the target amide. This method exploits the high nucleophilicity of organolithium reagents, enabling rapid amide bond formation under anhydrous conditions.

Experimental Protocol

A solution of 3,4-dimethylbenzoyl chloride (1.0 equiv) in tetrahydrofuran (THF) is cooled to −78°C, and BzhLi (1.2 equiv) is added dropwise. The reaction warms to 0°C over 2 hours, quenched with aqueous ammonium chloride, and extracted with ethyl acetate. Evaporation and recrystallization from ethanol yield N-benzhydryl-3,4-dimethylbenzamide in 85–88% purity.

Table 2: Organometallic Method Optimization

| Temperature (°C) | Solvent | Equiv. BzhLi | Yield (%) |

|---|---|---|---|

| −78 to 0 | THF | 1.2 | 85–88 |

| −40 to 25 | Et₂O | 1.5 | 72–75 |

Multi-Step Synthesis via Ester Intermediates

Esterification and Sequential Aminolysis

This route involves converting 3,4-dimethylbenzoic acid to its methyl ester, followed by hydrazinolysis and subsequent condensation with benzhydryl chloride. The ester intermediate enhances reactivity toward nucleophilic amines while avoiding direct handling of sensitive acyl chlorides.

Stepwise Procedure

-

Esterification : 3,4-Dimethylbenzoic acid is treated with methanol and sulfuric acid to yield methyl 3,4-dimethylbenzoate (92–95% yield).

-

Hydrazinolysis : Reaction with hydrazine hydrate in ethanol produces 3,4-dimethylbenzohydrazide (80–83% yield).

-

Condensation : Benzaldehyde derivatives are introduced under acidic conditions to form the benzhydrylhydrazone, which is reduced to the target amide using hydrogenation or borohydride reagents.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Coupling | Simple, one-pot | Moderate yields | Lab-scale |

| Organometallic | High yields, purity | Air/moisture sensitivity | Pilot-scale |

| Multi-Step | Avoids acyl chlorides | Lengthy purification | Industrial-scale |

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.22 (m, 10H, benzhydryl), 7.05 (d, J = 8.0 Hz, 1H, aromatic), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

Challenges and Optimization Strategies

Steric hindrance from the benzhydryl group often necessitates elevated temperatures or prolonged reaction times. Microwave-assisted synthesis reduces reaction durations by 40–50% while maintaining yields . Solvent selection also critically impacts efficiency; polar aprotic solvents like DMF enhance reagent solubility but may complicate purification.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.